The Core Mechanism of Homo-PROTAC pVHL30 Degrader 1: A Technical Guide
The Core Mechanism of Homo-PROTAC pVHL30 Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of the Homo-PROTAC pVHL30 degrader 1, also known as CM11. This molecule represents a novel approach in targeted protein degradation by inducing the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive overview of its mechanism, quantitative efficacy, and the detailed experimental protocols used for its characterization.
Introduction to Homo-PROTAC pVHL30 Degrader 1 (CM11)
Homo-PROTAC pVHL30 degrader 1 (CM11) is a homobifunctional proteolysis-targeting chimera. It is composed of two identical VHL ligand molecules joined by a polyethylene (B3416737) glycol (PEG) linker.[1][2] This unique structure enables CM11 to simultaneously bind to two VHL proteins, inducing their dimerization. This dimerization event is the critical first step in a cascade that leads to the ubiquitination and subsequent proteasomal degradation of VHL itself, a process referred to as "self-degradation" or "chemical knockdown".[2]
Mechanism of Action
The mechanism of action of Homo-PROTAC pVHL30 degrader 1 involves a series of orchestrated molecular events, leading to the selective degradation of the pVHL30 isoform.
2.1. Ternary Complex Formation: The process is initiated by the binding of CM11 to two separate VHL proteins, forming a highly cooperative 2:1 ternary complex of (VHL)₂:CM11.[3] This induced dimerization is a key feature of its mechanism.
2.2. E3 Ligase Dimerization and Ubiquitination: The dimerization of the VHL E3 ligase complex brings two Cullin-RING ligase (CRL) complexes into close proximity. This arrangement facilitates a "suicide-type" mechanism where one VHL complex acts as the E3 ligase, and the other VHL protein within the dimer serves as the substrate for ubiquitination.
2.3. Polyubiquitination and Proteasomal Degradation: The recruited E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine (B10760008) residues on the substrate VHL protein. The formation of a polyubiquitin (B1169507) chain signals the VHL protein for recognition and degradation by the 26S proteasome.[3] This degradation is dependent on the activity of the proteasome and the neddylation of Cullin 2.[3][4]
2.4. Isoform Selectivity: CM11 demonstrates a preferential degradation of the longer pVHL30 isoform over the shorter pVHL19 isoform.[2]
Quantitative Data
The efficacy of Homo-PROTAC pVHL30 degrader 1 has been quantified through various biochemical and cellular assays.
| Parameter | Value | Cell Line | Assay | Reference |
| DC₅₀ (50% Degradation Concentration) | < 100 nM | HeLa | Western Blot | [2][3][4][5][6] |
| Dₘₐₓ (Maximum Degradation) | >90% (near-complete depletion) | HeLa | Western Blot | [2] |
| Ternary Complex Cooperativity (α) | ~18-20 | - | Isothermal Titration Calorimetry (ITC) | |
| Binding Stoichiometry (VHL:CM11) | 2:1 | - | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Lysis for Western Blotting
This protocol is adapted for HeLa, U2OS, and HEK293 cell lines.
4.1.1. Cell Culture:
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Cells are propagated in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and 100 µg/mL penicillin/streptomycin.
-
Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are passaged for no more than 30 passages to ensure consistency.
4.1.2. Cell Lysis:
-
Wash adherent cells in the culture dish with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (1 mM PMSF, 1 mM Na₃VO₄, and 1X Protease Inhibitor Cocktail).
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.
-
Sonicate the lysate briefly on ice to shear genomic DNA.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction and discard the pellet.
-
Determine the protein concentration using a BCA protein assay.
Western Blotting for VHL Degradation
4.2.1. Sample Preparation and Electrophoresis:
-
Mix the cell lysate with 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a pre-cast SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4.2.2. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4.2.3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for VHL overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4.2.4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify the levels of VHL protein.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of the binding thermodynamics between CM11 and the VCB (VHL-ElonginC-ElonginB) complex.
4.3.1. Sample Preparation:
-
Protein: The VCB protein complex is prepared at a concentration of 20 µM in a buffer containing 20 mM Bis-Tris propane, 150 mM NaCl, and 1 mM TCEP, at pH 7.4.[4]
-
Ligand: Homo-PROTAC CM11 is diluted from a DMSO stock to a final concentration of 150 µM in the same buffer as the protein. The final DMSO concentration is kept low (e.g., 0.15% v/v) to minimize buffer mismatch effects.[4]
4.3.2. ITC Experiment:
-
The experiment is performed using an ITC200 microcalorimeter.
-
The VCB protein solution is loaded into the sample cell.
-
The CM11 solution is loaded into the injection syringe.
-
The titration consists of a series of injections (e.g., 19 injections of 2 µL each) of the CM11 solution into the VCB solution at regular time intervals (e.g., 120 seconds).[4]
-
The heat changes associated with each injection are measured.
4.3.3. Data Analysis:
-
The raw ITC data is integrated and analyzed using appropriate software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The cooperativity factor (α) is calculated from the binding isotherms.
Conclusion
Homo-PROTAC pVHL30 degrader 1 (CM11) represents a significant advancement in the field of targeted protein degradation. Its unique homobifunctional design allows for the potent and selective self-degradation of the VHL E3 ligase. The detailed mechanism and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand and harness the therapeutic potential of this innovative molecule. The ability to induce the degradation of an E3 ligase opens up new avenues for therapeutic intervention and provides a powerful tool for studying the ubiquitin-proteasome system.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CM-11 | Homo-PROTAC pVHL30 degrader 1 | CAS 2244684-49-7 | VHL inhibitor | Homo-PROTAC pVHL30 Degrader | InvivoChem [invivochem.com]
- 5. origene.com [origene.com]
- 6. CM 11 | Active Degraders | Tocris Bioscience [tocris.com]
